3-(3-(Hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)propanoic acid
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Overview
Description
3-(3-(Hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)propanoic acid is a synthetic organic compound that features a pyrrolidine ring substituted with hydroxymethyl and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)propanoic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Hydroxymethyl and Trifluoromethyl Groups: These groups can be introduced via nucleophilic substitution or addition reactions using reagents such as formaldehyde and trifluoromethylating agents.
Attachment of the Propanoic Acid Moiety: The propanoic acid group can be introduced through esterification followed by hydrolysis.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.
Reduction: The trifluoromethyl group is generally resistant to reduction, but the compound can undergo reduction at other sites.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydroxymethyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biochemical Studies: Used in studies to understand enzyme interactions and metabolic pathways.
Medicine
Drug Development: Potential use in the development of pharmaceuticals due to its unique structural features.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-(Hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)propanoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
3-(Hydroxymethyl)pyrrolidine-1-carboxylic acid: Lacks the trifluoromethyl group.
3-(Trifluoromethyl)pyrrolidine-1-carboxylic acid: Lacks the hydroxymethyl group.
Uniqueness
The presence of both hydroxymethyl and trifluoromethyl groups in 3-(3-(Hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)propanoic acid makes it unique, providing a combination of properties such as increased reactivity and metabolic stability.
Properties
Molecular Formula |
C9H14F3NO3 |
---|---|
Molecular Weight |
241.21 g/mol |
IUPAC Name |
3-[3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]propanoic acid |
InChI |
InChI=1S/C9H14F3NO3/c10-9(11,12)8(6-14)2-4-13(5-8)3-1-7(15)16/h14H,1-6H2,(H,15,16) |
InChI Key |
IIGLGBOLZJBZHN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1(CO)C(F)(F)F)CCC(=O)O |
Origin of Product |
United States |
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